

# (Rac)-Ruxolitinib-d8: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Ruxolitinib-d8

Cat. No.: B15140912

[Get Quote](#)

This technical guide provides an in-depth overview of **(Rac)-Ruxolitinib-d8**, a deuterated analog of Ruxolitinib, for researchers, scientists, and drug development professionals. The guide covers its suppliers and availability, technical specifications, relevant signaling pathways, and detailed experimental protocols for its use as an internal standard in bioanalytical assays.

## Introduction

**(Rac)-Ruxolitinib-d8** is a stable isotope-labeled form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).<sup>[1]</sup> Due to its isotopic labeling, **(Rac)-Ruxolitinib-d8** serves as an ideal internal standard for the accurate quantification of Ruxolitinib in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[2]</sup> Its use minimizes variability in sample preparation and instrument response, leading to more precise and reliable pharmacokinetic and metabolic studies.

## Supplier and Availability

A number of chemical suppliers offer **(Rac)-Ruxolitinib-d8** for research purposes. The availability, pricing, and provided documentation can vary. Below is a comparative table of suppliers. Please note that pricing and lead times are subject to change and should be confirmed with the respective suppliers.

| Supplier            | Catalog Number | Purity      | Available Quantities              | Stock Status     |
|---------------------|----------------|-------------|-----------------------------------|------------------|
| Veeprho             | -              | High Purity | Inquire                           | In Stock         |
| MedChemExpress      | HY-W062703S1   | ≥99.0%      | 100 µg, 1 mg, 5 mg                | In Stock         |
| Simson Pharma Ltd.  | R650020        | High Purity | Inquire                           | Custom Synthesis |
| CymitQuimica        | 4Z-R-093016    | -           | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Inquire          |
| GlpBio              | GC76922        | -           | 100 µg and larger sizes           | In Stock         |
| Aaron Chemicals LLC | AR02A4KF       | 99%         | 1mg                               | Global Stock     |
| Pharmaffiliates     | PA STI 078630  | -           | Inquire                           | Inquire          |

## Technical Data

**(Rac)-Ruxolitinib-d8** is characterized by the following technical specifications. While a Certificate of Analysis (COA) with detailed analytical data should be requested from the supplier, the general properties are provided below.

| Property          | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| Chemical Name     | 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile |
| Synonyms          | (Rac)-INCB18424-d8, Ruxolitinib racemate-d8                                                              |
| CAS Number        | 1794791-38-0                                                                                             |
| Molecular Formula | C <sub>17</sub> H <sub>10</sub> D <sub>8</sub> N <sub>6</sub>                                            |
| Molecular Weight  | 314.41 g/mol                                                                                             |
| Appearance        | White to Off-White Solid                                                                                 |
| Storage           | Recommended storage at -20°C for long-term stability.                                                    |

## Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

Ruxolitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms.

The diagram below illustrates the mechanism of action of Ruxolitinib in inhibiting the JAK-STAT pathway.



[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

## Experimental Protocols

**(Rac)-Ruxolitinib-d8** is primarily used as an internal standard for the quantification of Ruxolitinib in biological samples. The following is a representative experimental protocol for the analysis of Ruxolitinib in human plasma by LC-MS/MS.

## Materials and Reagents

- **(Rac)-Ruxolitinib-d8** (Internal Standard, IS)
- Ruxolitinib reference standard
- Human plasma (blank)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

## Preparation of Stock and Working Solutions

- Ruxolitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Ruxolitinib reference standard in methanol.
- **(Rac)-Ruxolitinib-d8** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **(Rac)-Ruxolitinib-d8** in methanol.
- Working Solutions: Prepare serial dilutions of the Ruxolitinib stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS by diluting the IS stock solution with methanol.

## Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of plasma sample (blank, calibration standard, or QC), add 300  $\mu$ L of the IS working solution in methanol.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000  $\times$  g for 10 minutes.
- Transfer the supernatant to a new vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation of Ruxolitinib from matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
  - Ruxolitinib:  $m/z$  307.1 → 186.1
  - **(Rac)-Ruxolitinib-d8:**  $m/z$  315.1 → 186.1 (Note: The precursor ion will be 8 Da higher than Ruxolitinib, while the product ion may be the same or different depending on the fragmentation pattern. The exact transition should be optimized in the laboratory).

## Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical study utilizing **(Rac)-Ruxolitinib-d8**.



[Click to download full resolution via product page](#)

Caption: A typical bioanalytical workflow for the quantification of Ruxolitinib.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. 1794791-38-0 | MFCD00866668 | (Rac)-Ruxolitinib-d8 [aaronchem.com]
- To cite this document: BenchChem. [(Rac)-Ruxolitinib-d8: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15140912#rac-ruxolitinib-d8-supplier-and-availability\]](https://www.benchchem.com/product/b15140912#rac-ruxolitinib-d8-supplier-and-availability)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)